molecular formula C54H86O25 B1258668 Gypsosaponin C

Gypsosaponin C

Cat. No. B1258668
M. Wt: 1135.2 g/mol
InChI Key: MSUUUZDNCJIIQO-XIHRYYFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gypsosaponin C is a triterpenoid saponin with gypsogenic acid as the aglycone species. It is isolated from the roots of Gypsophila oldhamiana and exhibits inhibitory activity against pancreatic lipase. It has a role as an EC 3.1.1.3 (triacylglycerol lipase) inhibitor and a plant metabolite. It is a carboxylic ester, a pentacyclic triterpenoid and a triterpenoid saponin. It derives from a gypsogenic acid. It derives from a hydride of an oleanane.

Scientific Research Applications

Cancer Research

Gypsosaponin C and related compounds have shown promise in cancer research. For instance, gypensapogenin H, a compound isolated from Gynostemma pentaphyllum like Gypsosaponin C, has demonstrated potential in treating breast cancer. It inhibited the growth of human breast cancer cells while having low toxicity to normal cells. This compound also induced apoptosis and cell cycle arrest in cancer cells (Xiao-shu Zhang et al., 2018).

Neurological Disorders

Gypsosaponin C may have implications in neurological disorders. Calcitonin gene-related peptide (CGRP), which is structurally similar to gypsosaponin, plays a role in migraine. CGRP receptor antagonists have been shown to be effective in migraine treatment, suggesting a potential area for Gypsosaponin C research (L. Edvinsson & T. Ho, 2010).

Cardiovascular Health

In cardiovascular health, compounds like Gypsosaponin C have shown potential benefits. CGRP, a peptide similar in function, is a potent vasodilator and has cardioprotective effects in various cardiovascular models and disorders (Zizheng Kee et al., 2018).

Respiratory Health

Research on Gypsosaponin C may extend to respiratory health. CGRP has been studied for its role in preventing or reversing hypoxic pulmonary hypertension, suggesting a possible area for Gypsosaponin C research (X. Qing et al., 2001).

Metabolic Disorders

Gypsosaponin C might have applications in metabolic disorders. CGRP and amylin, which share similar pathways, have been shown to affect glucose metabolism and insulin sensitivity, indicating a potential research area for Gypsosaponin C (G. Feuerstein et al., 1995).

properties

Product Name

Gypsosaponin C

Molecular Formula

C54H86O25

Molecular Weight

1135.2 g/mol

IUPAC Name

8a-O-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 4-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate

InChI

InChI=1S/C54H86O25/c1-49(2)13-15-54(48(71)79-46-41(69)42(77-44-39(67)36(64)32(60)25(19-56)74-44)34(62)27(76-46)21-72-43-38(66)35(63)31(59)24(18-55)73-43)16-14-51(4)22(23(54)17-49)7-8-28-50(3)11-10-30(58)53(6,29(50)9-12-52(28,51)5)47(70)78-45-40(68)37(65)33(61)26(20-57)75-45/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46-,50+,51+,52+,53-,54-/m0/s1

InChI Key

MSUUUZDNCJIIQO-XIHRYYFQSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C

Origin of Product

United States

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